1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone
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Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a dihydroxyphenyl group and a dimethylmorpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxybenzaldehyde and 2,6-dimethylmorpholine.
Condensation Reaction: The 2,4-dihydroxybenzaldehyde undergoes a condensation reaction with 2,6-dimethylmorpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antioxidant and anti-inflammatory properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the dimethylmorpholinyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylpiperidin-4-yl)ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylpyrrolidin-4-yl)ethanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness: 1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as increased solubility and stability. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-6-15(7-10(2)19-9)8-14(18)12-4-3-11(16)5-13(12)17/h3-5,9-10,16-17H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOAJRANYCPYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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